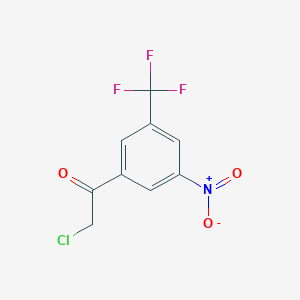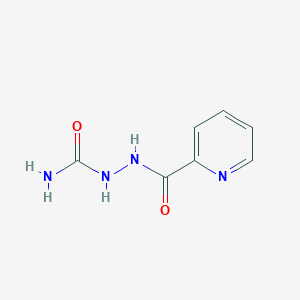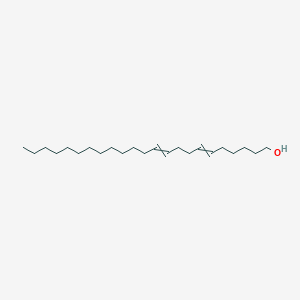![molecular formula C19H21ClN2O3 B12451334 N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a chloro substituent, and an amide linkage. Its unique chemical properties make it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminophenyl-2-methylpropanamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing efficiency and reproducibility .
化学反应分析
Types of Reactions
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, EDC·HCl, HOBt, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
科学研究应用
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of advanced materials and coatings
作用机制
The mechanism of action of N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group and amide linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects .
相似化合物的比较
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
Compared to these similar compounds, N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide exhibits unique properties due to the presence of the amide linkage and the specific arrangement of functional groups. These structural differences contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)19(24)22-16-7-5-15(6-8-16)21-18(23)11-25-17-9-4-14(20)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
KZSCVNUMJOIHAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)

![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)


![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)

![N-[(1E)-[(2-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B12451322.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide](/img/structure/B12451329.png)
